Pyroglutamyl-histidyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

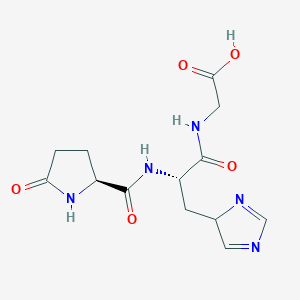

2D Structure

3D Structure

Properties

CAS No. |

69275-10-1 |

|---|---|

Molecular Formula |

C13H17N5O5 |

Molecular Weight |

323.30 g/mol |

IUPAC Name |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1 |

InChI Key |

GVCTYSKUHKXJDZ-IUCAKERBSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |

sequence |

XXG |

Synonyms |

anorexigenic peptide colon mitosis inhibitor pGlu-His-Gly pGlu-His-Gly-OH Pyr-His-Gly pyro-Glu-His-Gly-OH pyroGlu-His-GlyOH pyroglutamyl-histidyl-glycine Ro 14-61332 |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Tripeptide Pyroglutamyl-Histidyl-Glycine: A Technical Guide to its Discovery, Isolation, and Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the endogenous tripeptide, Pyroglutamyl-histidyl-glycine (pGlu-His-Gly). This document delves into the foundational research that identified this peptide as a colon mitosis inhibitor, details both historical and contemporary methodologies for its purification and synthesis, and explores the molecular mechanisms underlying its biological activity. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a thorough understanding for researchers and professionals in the field of peptide science and drug development.

Introduction: The Emergence of a Tissue-Specific Mitosis Inhibitor

This compound (pGlu-His-Gly), also known as Colon Mitosis Inhibitor (CMI), is an endogenous tripeptide with a notable tissue-specific antimitotic activity, selectively inhibiting the proliferation of colon epithelial cells.[1] Initially, some research suggested that pGlu-His-Gly might have anorectic effects in mice, potentially implicating it in the pathophysiology of anorexia nervosa; however, subsequent and more detailed studies have not substantiated these claims, finding that the tripeptide does not significantly alter food intake.[1][2] The primary and most well-established biological role of pGlu-His-Gly is its function as a negative feedback regulator of cell proliferation in the colon.[3][4][5]

This guide will provide a detailed exploration of the scientific journey with this peptide, from its initial discovery in mouse intestinal extracts to the elucidation of its signaling pathway and the methods for its chemical synthesis.

Discovery and Initial Isolation: Uncovering a Natural Regulator

The pioneering work on the isolation and identification of pGlu-His-Gly was conducted by researchers Skraastad and Reichelt in the late 1980s. Their investigations into endogenous factors that regulate cell proliferation led to the discovery of this tripeptide in mouse intestinal extracts.[3] They demonstrated that this newly identified molecule could reversibly inhibit the renewal of normal colonic epithelial cells in mice.[3]

Foundational Isolation Methodology

The initial isolation of pGlu-His-Gly from biological matrices was a multi-step process that relied on a series of chromatographic techniques to separate the peptide from a complex mixture of other endogenous molecules. While the precise, detailed protocol from the original discovery requires consulting the primary literature from that era, the general workflow involved the following key stages:

Experimental Protocol: Historical Peptide Isolation Workflow

-

Tissue Homogenization: Intestinal tissue from mice was homogenized in an aqueous buffer to release the intracellular and extracellular components, including peptides.

-

Extraction: The homogenate was then subjected to an extraction procedure, likely involving precipitation of larger proteins with organic solvents like acetone or acetonitrile, to enrich the extract with smaller peptides.

-

Gel Filtration Chromatography: The peptide-enriched extract was first passed through a size-exclusion (gel filtration) column to separate molecules based on their size. This step was crucial for removing larger peptides and other macromolecules.

-

Ion-Exchange Chromatography: Fractions containing the desired biological activity were then subjected to ion-exchange chromatography. This technique separates molecules based on their net charge, further purifying the target peptide from other molecules with similar sizes but different charge properties.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, a high-resolution technique that separates molecules based on their hydrophobicity. This was the critical step for isolating pGlu-His-Gly to homogeneity.

This systematic approach, combining different chromatographic principles, was essential for the successful isolation of this low-abundance endogenous peptide.

Modern Isolation and Purification Strategies

Contemporary approaches to peptide isolation from biological samples build upon the foundational principles of chromatography but leverage more advanced materials and instrumentation to achieve higher purity and yield in a shorter timeframe.

Advanced Purification Workflow

A modern workflow for the purification of pGlu-His-Gly from a biological source, such as intestinal tissue or cell culture supernatant, would typically involve the following steps:

Experimental Protocol: Modern HPLC-Based Peptide Purification

-

Sample Preparation:

-

Homogenize the tissue in a lysis buffer containing protease inhibitors to prevent degradation of the target peptide.

-

Clarify the homogenate by centrifugation to remove cellular debris.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to desalt the sample and enrich for peptides. Elute the peptides with an organic solvent like acetonitrile.[6]

-

-

Multi-Dimensional HPLC Purification:

-

Step 1: Strong Cation-Exchange (SCX) Chromatography:

-

Inject the peptide-enriched sample onto an SCX column.

-

Elute with a salt gradient (e.g., 0-1 M KCl) in an acidic buffer.

-

Collect fractions and assay for the biological activity of interest (i.e., inhibition of colon cell proliferation).

-

-

Step 2: Reversed-Phase HPLC (RP-HPLC):

-

Pool the active fractions from the SCX chromatography.

-

Inject onto a C18 RP-HPLC column.[6]

-

Elute with a gradient of increasing acetonitrile concentration containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[6]

-

Monitor the elution profile at 214 nm (peptide bond absorption) and 280 nm (aromatic residue absorption).[7]

-

Collect the peak corresponding to pGlu-His-Gly.

-

-

This multi-dimensional approach ensures a high degree of purity by separating the peptide based on orthogonal properties (charge and hydrophobicity).

Workflow for Modern Peptide Isolation and Purification

Caption: A typical workflow for the modern isolation and purification of pGlu-His-Gly from biological samples.

Structural Characterization: Defining the Molecule

The definitive determination of the structure of pGlu-His-Gly as a tripeptide with a pyroglutamyl N-terminus relied on a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for peptide characterization.

-

Molecular Weight Determination: Electrospray ionization mass spectrometry (ESI-MS) would have been used to determine the accurate molecular weight of the purified peptide, which is 323.30 g/mol .[8]

-

Sequence and Modification Analysis: Tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence. Collision-induced dissociation (CID) of the protonated peptide ion would generate a series of b- and y-type fragment ions. The mass differences between these fragment ions would reveal the sequence of amino acids. The presence of the pyroglutamyl residue would be indicated by the mass of the N-terminal amino acid.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within a molecule.

-

1H NMR: The proton NMR spectrum would show characteristic signals for the protons of the pyroglutamyl, histidyl, and glycyl residues, and their coupling patterns would help to confirm the structure.

-

13C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the peptide.[12]

-

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to establish the connectivity between protons within each amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to define the peptide's conformation in solution.

Chemical Synthesis: Building the Peptide from Scratch

The chemical synthesis of pGlu-His-Gly is essential for producing larger quantities of the pure peptide for research and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[5][13][14][15][16]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[5][16]

Experimental Protocol: Solid-Phase Synthesis of pGlu-His-Gly

-

Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin).

-

Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling of Histidine:

-

Activate the carboxyl group of Fmoc-His(Trt)-OH (Histidine with a trityl protecting group on the imidazole side chain) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Deprotection: Remove the Fmoc group from the newly added histidine residue.

-

Coupling of Pyroglutamic Acid:

-

Activate the carboxyl group of Boc-pGlu-OH (Pyroglutamic acid with a tert-butyloxycarbonyl protecting group on the amine) using HBTU and DIPEA in DMF.

-

Couple the activated pyroglutamic acid to the N-terminal histidine.

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF and then with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final pGlu-His-Gly product as a white powder.

-

Solid-Phase Synthesis of pGlu-His-Gly

Caption: A schematic representation of the solid-phase synthesis of this compound.

Biological Function and Signaling Pathway

The primary biological function of pGlu-His-Gly is the inhibition of cell proliferation in the colon.[4] This effect is mediated through a specific signaling pathway that ultimately leads to cell cycle arrest.

G Protein-Coupled Receptor (GPCR) and cAMP Signaling

It is proposed that pGlu-His-Gly exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of colon epithelial cells.[4][17] While the specific receptor has not yet been definitively identified, the downstream signaling events have been partially elucidated. Binding of pGlu-His-Gly to its receptor is thought to activate a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[17]

Downstream Effects and Cell Cycle Arrest

The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA is a key signaling molecule that phosphorylates various downstream targets, leading to a cascade of events that culminates in cell cycle arrest at the G2/M transition phase.[4][18] This prevents the cells from entering mitosis, thereby inhibiting proliferation.

Signaling Pathway of pGlu-His-Gly in Colon Epithelial Cells

Caption: The proposed signaling pathway of pGlu-His-Gly, leading to G2/M cell cycle arrest in colon epithelial cells.

Quantitative Data Summary

The biological activity of pGlu-His-Gly has been quantified in various studies. The following table summarizes key quantitative data related to its inhibitory effects on colon epithelial cell proliferation.

| Parameter | Cell Line | Value | Reference |

| Maximal DNA Synthesis Inhibition | YAMC (non-tumorigenic mouse colon) | 10⁻⁸–10⁻⁹ M | [4] |

| Maximal DNA Synthesis Inhibition | IMCE (Immorto-Min mouse hybrid) | 10⁻⁸–10⁻⁹ M | [4] |

| Time to Increase Intracellular cAMP | YAMC cells | 5-10 minutes | [17] |

Conclusion and Future Directions

This compound stands as a significant endogenous peptide with a specific and potent inhibitory effect on colon epithelial cell proliferation. Its discovery and characterization have provided valuable insights into the natural regulation of cell growth in the gastrointestinal tract. The methodologies for its isolation, purification, and synthesis are well-established, enabling further research into its precise mechanism of action and therapeutic potential.

Future research should focus on the definitive identification of the G protein-coupled receptor for pGlu-His-Gly. The elucidation of the complete downstream signaling cascade from PKA activation to G2/M cell cycle arrest will also be crucial. Furthermore, the potential of pGlu-His-Gly and its analogs as therapeutic agents for colorectal cancer and other hyperproliferative disorders of the colon warrants further investigation. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this important endogenous regulator.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and assay for activity of a proposed anorexogenic agent, L-pyroglutamyl-L-histidyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An endogenous colon mitosis inhibitor reduces the increased cell proliferation in colonic epithelium induced by dietary cholic acid and treatment with 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. digital.csic.es [digital.csic.es]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C13H17N5O5 | CID 122313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. This compound, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The colon mitosis inhibitor this compound inhibits growth of non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Tripeptide Pyroglutamyl-Histidyl-Glycine: A Technical Guide to its Core Functions in the Colon

Introduction: Beyond the Lumen - Unraveling the Endogenous Regulators of Colonic Homeostasis

The colonic epithelium is a dynamic and meticulously organized structure, undergoing constant renewal to maintain its critical barrier and absorptive functions. This process of proliferation, differentiation, and apoptosis is not merely a default program but is exquisitely controlled by a complex interplay of signaling molecules. While much attention has been given to systemic hormones and luminal factors, a class of locally acting, endogenous peptides plays a pivotal role in maintaining tissue homeostasis. Among these, the tripeptide Pyroglutamyl-histidyl-glycine (pGlu-His-Gly), also known as a colon mitosis inhibitor, has emerged as a key tissue-specific regulator of cell proliferation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the endogenous function of pGlu-His-Gly in the colon, detailing its mechanism of action, its effects on colonic epithelial cells, and the experimental methodologies required to investigate its physiological and potential therapeutic roles. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear and accessible format to empower your research in this exciting field.

The Core Function of pGlu-His-Gly: A Tissue-Specific Brake on Cell Proliferation

The primary and most well-characterized endogenous function of pGlu-His-Gly is its role as a negative feedback regulator of colonic epithelial cell proliferation.[1][2] This inhibitory effect has been demonstrated in a range of cell types, from normal, non-tumorigenic colonic epithelial cells to human colon adenocarcinoma cells.[1][3] This tissue-specific action suggests a finely tuned regulatory system within the colon to prevent excessive cell division and maintain the integrity of the crypt architecture.

Impact on the Cell Cycle

pGlu-His-Gly exerts its anti-proliferative effects by intervening in the cell cycle. In non-tumorigenic colonic epithelial cells, the tripeptide has been shown to block the cell cycle at the G2/M transition after several hours of treatment.[3] This indicates that pGlu-His-Gly does not induce cell death through apoptosis or necrosis but rather halts the progression of cells into mitosis.[3]

The Molecular Mechanism: A GPCR-Mediated Signaling Cascade

The actions of pGlu-His-Gly are initiated at the cell surface, with evidence strongly pointing towards a G protein-coupled receptor (GPCR) as its primary target.[1][2] This places pGlu-His-Gly within a large family of signaling molecules that utilize these versatile receptors to transduce extracellular signals into intracellular responses.

The Central Role of Cyclic AMP (cAMP)

Upon binding to its putative GPCR, pGlu-His-Gly activates a signaling cascade that leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] This effect is observed in non-tumorigenic colonic epithelial cells and is believed to be the primary mechanism behind its mitosis-inhibiting effect.[1] The proposed pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to convert ATP into cAMP.[1] Notably, pGlu-His-Gly does not appear to influence intracellular calcium levels, suggesting a specific and targeted signaling pathway.[1][2]

Diagram: pGlu-His-Gly Signaling Pathway

Caption: pGlu-His-Gly signaling pathway in colonic epithelial cells.

Modulation of Gene Expression

The downstream effects of pGlu-His-Gly signaling extend to the regulation of gene expression, particularly in the context of colon carcinoma cells. In the human colon adenocarcinoma cell line HT-29, pGlu-His-Gly has been shown to increase the expression of several immediate-early genes, including c-fos, egr-1, and fosB.[4][5] These transcription factors are involved in the regulation of cell proliferation and differentiation. Interestingly, this effect on gene expression was not observed in non-tumorigenic colonic epithelial cell lines, suggesting a differential response to pGlu-His-Gly in normal versus cancerous cells.[1][2]

Experimental Protocols for the Investigation of pGlu-His-Gly Function

To facilitate further research into the endogenous roles of pGlu-His-Gly, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions:

-

Culture YAMC and IMCE cells at a permissive temperature of 33°C with 5 U/ml γ-interferon in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).[1]

-

Culture HT-29 and HCT116 cells at 37°C in a humidified atmosphere of 5% CO2 in McCoy's 5A or DMEM medium, respectively, supplemented with 10% FCS.

-

For experiments, seed cells in a medium containing 1% FCS 24 hours prior to treatment to synchronize the cells and reduce the effects of serum growth factors.[1]

-

-

pGlu-His-Gly Treatment:

-

Prepare a stock solution of synthetic pGlu-His-Gly (Sigma-Aldrich) in sterile water.

-

Dilute the stock solution to the desired final concentrations (e.g., 1 nM for cAMP and gene expression studies) in the cell culture medium.[1][4]

-

Add the pGlu-His-Gly solution to the cells and incubate for the desired time points (e.g., 5-30 minutes for cAMP measurement, 20 minutes to 2 hours for gene expression analysis).[1][5]

-

Measurement of Intracellular cAMP Levels

This protocol is based on a competitive protein binding assay.

-

Cell Lysis: After treatment with pGlu-His-Gly or a control vehicle, aspirate the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M HCl).

-

Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed for 5 minutes to pellet the cell debris.

-

cAMP Assay:

-

Use a commercially available cAMP enzyme immunoassay (EIA) kit (e.g., from Cayman Chemical or R&D Systems).

-

Follow the manufacturer's instructions for the preparation of standards and samples.

-

Briefly, the assay involves the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

-

After incubation and washing steps, a substrate is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

-

-

Data Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to the standard curve. Normalize the results to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Diagram: cAMP Measurement Workflow

Caption: Workflow for measuring intracellular cAMP levels.

Analysis of Gene Expression by Real-Time PCR

This protocol outlines the steps for quantifying the mRNA levels of target genes.

-

RNA Extraction:

-

After treatment, lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.

-

-

RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Reverse Transcription:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (c-fos, egr-1, fosB) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.

-

Perform the real-time PCR using a thermal cycler with fluorescence detection capabilities. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

-

Cell Harvesting and Fixation:

-

After treatment, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells in ethanol at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).

-

Collect the fluorescence data from at least 10,000 cells per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Studies: Assessing the Anti-Tumorigenic Potential of pGlu-His-Gly

The anti-proliferative effects of pGlu-His-Gly observed in vitro have been translated into in vivo models of colon cancer.

Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject human colon carcinoma cells (e.g., HT-29) into the flank of athymic nude mice.[6]

-

Tumor Growth and Measurement:

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Measure the tumor dimensions (length and width) with calipers two to three times per week.

-

Calculate the tumor volume using the formula: Volume = (width² x length) / 2.[6]

-

-

pGlu-His-Gly Administration:

-

Endpoint Analysis:

-

Monitor the tumor growth over time and compare the tumor volumes in the treated group to a vehicle-treated control group.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

-

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Effect | Reference |

| DNA Synthesis | YAMC, IMCE | pGlu-His-Gly (10⁻⁸-10⁻⁹ M) | Maximal inhibition | [3] |

| Cell Cycle | YAMC, IMCE | pGlu-His-Gly | Block at G2/M transition | [3] |

| cAMP Levels | YAMC | pGlu-His-Gly (1 nM) | Increased intracellular concentration | [1][2] |

| Gene Expression (c-fos) | HT-29 | pGlu-His-Gly (1 nM) | Doubled expression after 20 mins | |

| Gene Expression (egr-1) | HT-29 | pGlu-His-Gly (1 nM) | Significant increase after 20 mins | [4] |

| Gene Expression (fosB) | HT-29 | pGlu-His-Gly (1 nM) | 20-fold up-regulation | [4] |

| In Vivo Tumor Growth | HT-29 xenograft | pGlu-His-Gly (1 pmol/animal/injection) | 40-60% growth inhibition |

Concluding Remarks and Future Directions

The endogenous tripeptide pGlu-His-Gly represents a fascinating example of tissue-specific regulation of cell proliferation within the colon. Its mechanism of action through a putative GPCR and the subsequent increase in cAMP provides a clear pathway for its mitosis-inhibiting effects. The differential response of normal and cancerous colonic epithelial cells to pGlu-His-Gly highlights its potential as a therapeutic target for colorectal cancer.

Future research in this area should focus on several key aspects:

-

Receptor Identification: The definitive identification and characterization of the GPCR that binds pGlu-His-Gly is a critical next step. This will enable more targeted drug development and a deeper understanding of its signaling network.

-

In Vivo Physiological Roles: Further in vivo studies are needed to elucidate the broader physiological roles of pGlu-His-Gly in the colon, including its potential involvement in mucosal healing and inflammatory responses.

-

Translational Potential: The potent anti-proliferative effects of pGlu-His-Gly in preclinical models of colon cancer warrant further investigation into its therapeutic potential, including the development of stable analogs with improved pharmacokinetic properties.

The methodologies and data presented in this guide provide a solid foundation for researchers to explore the intricate functions of this endogenous tripeptide and its potential to be harnessed for the treatment of colonic diseases.

References

- 1. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 2. [PDF] The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]

- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Pyroglutamyl-histidyl-glycine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl-histidyl-glycine (pGlu-His-Gly) is an endogenous tripeptide with significant biological activity, notably as a tissue-specific inhibitor of colon epithelial cell proliferation.[1][2] Understanding its biosynthesis is critical for elucidating its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive overview of the putative biosynthetic pathway of pGlu-His-Gly in mammals. Drawing parallels with the well-characterized biosynthesis of the structurally related thyrotropin-releasing hormone (TRH), this document details the precursor-driven synthesis, the key enzymatic players, their mechanisms of action, and the cellular context for this vital process. Furthermore, we present detailed experimental methodologies to empower researchers to investigate and validate this pathway.

The Precursor-Driven Biosynthetic Pathway: A Multi-step Process

The synthesis of pGlu-His-Gly is not a simple enzymatic ligation of its constituent amino acids. Instead, like many bioactive peptides, it is carved from a larger, inactive precursor protein in a series of post-translational modifications that ensure precise biological control. This pathway can be conceptualized in three major stages:

-

Synthesis of a Precursor Protein: A large prepro-peptide is synthesized on ribosomes and translocated into the endoplasmic reticulum. This precursor contains one or more copies of the Gln-His-Gly sequence, flanked by specific cleavage sites.

-

Proteolytic Cleavage: As the precursor transits through the secretory pathway, it is cleaved by a series of proteases to release the Gln-His-Gly intermediate.

-

N-terminal Cyclization: The N-terminal glutamine of the intermediate peptide is converted into a pyroglutamyl residue by a specific enzyme, yielding the final, biologically active pGlu-His-Gly.

Figure 1: Proposed biosynthetic pathway for pGlu-His-Gly.

Key Enzymatic Players and Their Mechanisms

The biosynthesis of pGlu-His-Gly is orchestrated by a specific cast of enzymes. Understanding their function is paramount for any investigation into this pathway.

Prohormone Convertases (PCs)

Prohormone convertases are a family of serine proteases that cleave precursor proteins at specific sites, typically after pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[3][4] In the context of pGlu-His-Gly biosynthesis, PCs are responsible for excising the Gln-His-Gly-containing peptide from its larger pro-peptide precursor within the trans-Golgi network.[5] The primary candidate for this action is PC1/3, given its well-established role in the processing of pro-TRH.[3][4]

Glutaminyl Cyclase (QC)

Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the intramolecular cyclization of an N-terminal glutamine residue into a pyroglutamyl residue.[6][7] This is the final and defining step in the biosynthesis of pGlu-His-Gly. The pyroglutamyl cap is crucial for the peptide's biological activity and protects it from degradation by aminopeptidases.[8] QC is found in the Golgi apparatus and secretory vesicles, positioning it perfectly to act on the Gln-His-Gly intermediate following its cleavage from the pro-peptide.[9]

| Enzyme | Family | Location | Function in pGlu-His-Gly Biosynthesis |

| Prohormone Convertase 1/3 (PC1/3) | Serine Protease | Trans-Golgi Network | Cleavage of the pro-peptide to release the Gln-His-Gly intermediate.[3][5] |

| Glutaminyl Cyclase (QC) | Metalloenzyme | Golgi/Secretory Vesicles | N-terminal cyclization of Gln to pGlu to form the mature peptide.[6][7] |

Table 1: Key Enzymes in pGlu-His-Gly Biosynthesis

Cellular and Subcellular Localization

The journey of pGlu-His-Gly from gene to bioactive peptide is a spatially and temporally organized process that traverses the cell's secretory pathway.

-

Endoplasmic Reticulum (ER): The prepro-peptide is synthesized and its signal peptide is cleaved.

-

Golgi Apparatus: The pro-peptide undergoes folding and disulfide bond formation before being sorted into the regulated secretory pathway. In the trans-Golgi network, prohormone convertases begin to process the pro-peptide.[4][5]

-

Secretory Vesicles: The cleaved intermediates are packaged into secretory vesicles, where glutaminyl cyclase is also present. Here, the final cyclization of the N-terminal glutamine occurs, and the mature pGlu-His-Gly is stored until an appropriate signal triggers its release from the cell.

Regulatory Mechanisms

The biosynthesis of pGlu-His-Gly is likely subject to tight regulation at multiple levels, ensuring its production is coupled to physiological demand. Drawing from the TRH model, potential regulatory points include:

-

Transcriptional Regulation: The expression of the gene encoding the pGlu-His-Gly precursor is likely the primary point of control, influenced by various signaling pathways and transcription factors.

-

Feedback Inhibition: Thyroid hormones are known to negatively regulate the production of TRH.[10] It is plausible that pGlu-His-Gly or downstream signals could similarly regulate the expression of its own precursor.

-

Enzyme Activity: The activity of both prohormone convertases and glutaminyl cyclase can be modulated, providing another layer of control over the rate of pGlu-His-Gly synthesis.

Experimental Methodologies for Studying pGlu-His-Gly Biosynthesis

A multi-faceted experimental approach is required to rigorously investigate the proposed biosynthetic pathway of pGlu-His-Gly.

In Vitro Reconstitution Assays

These assays are fundamental for characterizing the activity of the key enzymes and for confirming their ability to process the putative pGlu-His-Gly precursor.

Workflow for In Vitro Assay:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-thyrotropin-releasing hormone processing by recombinant PC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prothyrotropin-releasing Hormone Targets Its Processing Products to Different Vesicles of the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutaminyl cyclase - Proteopedia, life in 3D [proteopedia.org]

- 7. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and Biosynthesis of Thyrotropin | Oncohema Key [oncohemakey.com]

An In-depth Technical Guide to the Degradation Pathway of Pyroglutamyl-histidyl-glycine

For researchers, scientists, and drug development professionals, understanding the metabolic fate of peptides is paramount for assessing their therapeutic potential, bioavailability, and duration of action. This guide provides a detailed exploration of the degradation pathway of Pyroglutamyl-histidyl-glycine (pGlu-His-Gly), a tripeptide with endogenous roles, including the selective inhibition of colon epithelial cell proliferation.[1] By elucidating the enzymatic processes governing its breakdown, we can establish a framework for its study and potential therapeutic modulation.

Introduction to this compound and Its Metabolic Stability

This compound is an endogenous tripeptide characterized by an N-terminal pyroglutamyl (pGlu) residue. This cyclic lactam, formed from a glutamine precursor, confers a degree of resistance to degradation by general aminopeptidases, a crucial feature for many biologically active peptides.[2][3] The metabolic stability and degradation pathway of pGlu-His-Gly are of significant interest for its potential therapeutic applications, as they dictate its pharmacokinetic profile.

The Primary Enzymatic Degradation Pathway

The degradation of pGlu-His-Gly is initiated by the enzymatic cleavage of the N-terminal pyroglutamyl residue. The primary enzyme responsible for this action is Pyroglutamyl Peptidase I (PGP-I) , a cytosolic cysteine peptidase.[2][4]

The Role of Pyroglutamyl Peptidase I (PGP-I)

PGP-I exhibits broad substrate specificity, catalyzing the removal of pGlu from various peptides.[2][4] Its ubiquitous distribution in human tissues suggests a general role in the catabolism of pGlu-containing peptides.[4] The enzymatic action of PGP-I on pGlu-His-Gly results in the formation of two products: pyroglutamic acid and the dipeptide histidyl-glycine (His-Gly).

The subsequent degradation of the resulting dipeptide, His-Gly, is likely carried out by non-specific dipeptidases present in various tissues and serum. These enzymes would cleave the peptide bond between histidine and glycine, releasing the individual amino acids.

The complete degradation of pGlu-His-Gly can be summarized as a two-step process:

-

Initial Cleavage: pGlu-His-Gly is hydrolyzed by PGP-I to yield pyroglutamic acid and His-Gly.

-

Dipeptide Cleavage: The resulting His-Gly is further broken down by dipeptidases into L-histidine and L-glycine.

These amino acids then enter their respective metabolic pathways.[5][6]

Figure 1: Proposed degradation pathway of this compound.

Experimental Protocols for Studying Degradation

To investigate the degradation pathway of pGlu-His-Gly, a series of in vitro experiments can be designed. These protocols are designed to be self-validating by including appropriate controls.

In Vitro Stability in Plasma and Serum

This experiment assesses the overall stability of pGlu-His-Gly in a biological matrix.

Protocol:

-

Sample Preparation: Prepare stock solutions of pGlu-His-Gly in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Add the pGlu-His-Gly stock solution to fresh human plasma or serum to a final concentration of 10 µM. Incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining pGlu-His-Gly and identify potential metabolites.

Degradation by Purified Pyroglutamyl Peptidase I

This experiment confirms the specific role of PGP-I in the degradation of pGlu-His-Gly.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), purified PGP-I (e.g., from a commercial source), and pGlu-His-Gly.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points and Quenching: Collect aliquots at various time points and quench the reaction as described in the plasma stability protocol.

-

Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of the expected metabolites (pyroglutamic acid and His-Gly).

Figure 2: General experimental workflow for in vitro degradation studies.

Analytical Methodology: LC-MS/MS

The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for the sensitive and specific quantification of pGlu-His-Gly and its metabolites.

Table 1: Example LC-MS/MS Parameters for Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| pGlu-His-Gly | 324.1 | 110.1 (pGlu) | 25 |

| 156.1 (His) | 20 | ||

| His-Gly | 213.1 | 110.1 (His) | 20 |

| 76.1 (Gly) | 15 | ||

| Pyroglutamic Acid | 130.0 | 84.0 | 18 |

Note: These parameters are illustrative and require optimization for specific instrumentation.

Factors Influencing Degradation

The rate of pGlu-His-Gly degradation can be influenced by several factors:

-

Enzyme Concentration and Activity: Higher concentrations of active PGP-I will lead to faster degradation.

-

Tissue Distribution: The degradation rate will vary depending on the tissue due to differences in PGP-I expression.[4][7]

-

Presence of Inhibitors: Specific inhibitors of PGP-I could be used to slow down the degradation and prolong the half-life of pGlu-His-Gly.

-

Pathophysiological Conditions: Certain disease states may alter the expression or activity of peptidases, thereby affecting the metabolism of pGlu-His-Gly.

Conclusion and Future Directions

The degradation of this compound is primarily initiated by Pyroglutamyl Peptidase I, leading to the formation of pyroglutamic acid and histidyl-glycine, which are further metabolized. Understanding this pathway is crucial for the development of pGlu-His-Gly-based therapeutics. Future research should focus on in vivo pharmacokinetic studies to confirm this proposed pathway and to investigate the potential for developing more stable analogs with enhanced therapeutic efficacy. The use of specific enzyme inhibitors in these studies will be instrumental in validating the role of PGP-I and in exploring strategies to modulate the peptide's bioavailability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]

- 5. bu.edu [bu.edu]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. twu-ir.tdl.org [twu-ir.tdl.org]

The Anorexigenic Enigma: A Technical Guide to the Pyroglutamyl-histidyl-glycine Controversy

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of a Tripeptide and a Persistent Question

In the landscape of neuropeptide research, the story of Pyroglutamyl-histidyl-glycine (pGlu-His-Gly-OH) serves as a compelling case study in the complexities of scientific discovery and the rigorous process of validation. Initially heralded as a potent anorexigenic agent, this simple tripeptide has been the subject of a decades-long controversy, with initial groundbreaking claims being met with a series of confounding replication failures. This in-depth technical guide is designed for the scientific community to navigate the nuances of this controversy, critically evaluate the existing evidence, and provide a framework for future research to definitively elucidate the role, if any, of pGlu-His-Gly-OH in the regulation of appetite.

The Genesis of a Hypothesis: The Trygstad Discovery

The parent molecule of pGlu-His-Gly-OH is Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2), a well-established hypothalamic peptide that plays a crucial role in regulating the thyroid axis[3][4]. TRH itself has been shown to have anorectic effects when administered centrally, suggesting a potential mechanistic link for its metabolites[4][5]. Preliminary data from some studies even suggested that a metabolic breakdown product of TRH, histidyl-proline-diketopiperazine, might be the active substance in suppressing stress-induced eating, with TRH acting as a pro-hormone[6]. This context provided a fertile ground for the hypothesis that other TRH metabolites, like pGlu-His-Gly-OH, could also possess significant biological activity in appetite regulation.

The Replication Crisis: A String of Contradictory Findings

Following the initial excitement, the scientific community embarked on the crucial process of independent verification. However, the initial promise of pGlu-His-Gly-OH as a powerful anorexigenic agent began to wane as multiple independent research groups failed to replicate the original findings.

A 1979 study by Nance, Coy, and Kastin was one of the first to cast doubt on the initial claims. They administered synthetic pGlu-His-Gly-OH to both female rats and mice and found no detectable effect on food intake or body weight[7]. This was followed by a 1981 study by Bauce and colleagues, who also synthesized the tripeptide and tested it in female and male mice, as well as male rats. Their results were unequivocal: the synthetic peptide did not decrease food intake or affect the body weight of the animals[2].

These early refutations were not isolated incidents. A consistent pattern of negative results emerged from various laboratories, creating a significant controversy in the field.

Table 1: Summary of Key Conflicting Studies on the Anorexigenic Effects of pGlu-His-Gly-OH

| Study | Animal Model | pGlu-His-Gly-OH Dose | Route of Administration | Key Findings | Conclusion |

| Trygstad et al. (1978) (as cited in other literature) | Female Mice | Not explicitly detailed in secondary sources | Not explicitly detailed in secondary sources | Profound and long-term anorexia and weight loss | Potent anorexigenic agent |

| Nance, Coy, and Kastin (1979) [7] | Female Rats and Mice | 8, 16, or 32 µg total (rats); 3.4 and 6.8 µg total (mice) | Subcutaneous (SC) | No detectable effect on food intake or body weight | Anorexigenic potency not established |

| Bauce et al. (1981) [2] | Female and Male Mice, Male Rats | Not explicitly detailed | Not explicitly detailed | No decrease in food intake or change in body weight | Not an anorexigenic agent |

Dissecting the Discrepancy: A Methodological Deep Dive

The stark contrast between the initial report and subsequent replication attempts necessitates a critical examination of the potential sources of these discrepancies. For researchers aiming to resolve this controversy, a thorough understanding of the methodological nuances is paramount.

Peptide Synthesis and Purity: A Critical Variable

The synthesis of peptides for biological assays requires meticulous attention to detail to ensure the final product is of high purity and correct sequence. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are common methods, each with its own set of advantages and potential pitfalls[8][9][10].

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

It is plausible that variations in the synthesis and purification protocols between the original and subsequent studies could have led to differences in the final peptide product. The presence of impurities or byproducts from the synthesis could potentially have biological activity that might have been misinterpreted in the initial study.

-

Resin Preparation: Start with a pre-loaded Glycine Wang resin. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glycine.

-

Histidine Coupling: Activate Fmoc-His(Trt)-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

-

Pyroglutamic Acid Coupling: Couple pGlu-OH using a similar activation and coupling procedure as for histidine.

-

Cleavage and Deprotection: After the final coupling, wash the resin thoroughly and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Animal Models and Experimental Conditions: Subtle but Significant Differences

The choice of animal model, including species, strain, sex, and age, can significantly influence the outcome of pharmacological studies. The original study reportedly used female mice, while subsequent studies used both mice and rats of both sexes[2][7]. Species-specific differences in metabolism and receptor distribution could account for the divergent results.

Furthermore, subtle variations in experimental conditions such as housing, diet, and the timing of injections and food intake measurements can introduce variability. A standardized and rigorously controlled experimental environment is crucial for reproducibility.

-

Animal Acclimation: House individually C57BL/6 mice (or another appropriate strain) in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Baseline Measurement: For 3-5 days prior to the start of the experiment, handle the animals daily and measure their baseline food intake and body weight at the same time each day.

-

Peptide Administration: On the first day of the experiment, inject the animals with either vehicle (e.g., sterile saline) or pGlu-His-Gly-OH at various doses (e.g., 0.1, 1, 10 mg/kg) via the desired route of administration (e.g., intraperitoneal or subcutaneous).

-

Food Intake and Body Weight Monitoring: Immediately after injection, provide a pre-weighed amount of food. Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-injection). Continue to measure daily food intake and body weight for the duration of the study.

-

Data Analysis: Compare the food intake and body weight changes between the vehicle-treated and peptide-treated groups using appropriate statistical analyses (e.g., ANOVA with post-hoc tests).

Exploring the Mechanistic Void: Potential Signaling Pathways

A significant challenge in resolving the pGlu-His-Gly-OH controversy is the lack of a well-defined molecular target or signaling pathway for its purported anorexigenic effects. While some research has suggested that pGlu-His-Gly-OH, in its role as a colon mitosis inhibitor, may act through a G protein-coupled receptor (GPCR) and stimulate the second messenger cAMP in certain cell types, a direct link to appetite-regulating neurons in the hypothalamus has not been established[11][12].

Caption: A speculative signaling pathway for the potential anorexigenic effects of pGlu-His-Gly-OH.

Future research should focus on identifying a specific receptor for pGlu-His-Gly-OH in hypothalamic appetite centers, such as the arcuate nucleus, which is a key site for the integration of peripheral satiety and hunger signals[3].

The Path Forward: A Roadmap for Resolution

To definitively resolve the controversy surrounding the anorexigenic effects of pGlu-His-Gly-OH, a multi-pronged and rigorous research approach is required. The following recommendations are proposed as a roadmap for future investigations:

-

Standardized Peptide Synthesis and Characterization: A collaborative effort to establish a standardized, high-purity synthesis protocol for pGlu-His-Gly-OH is essential. The resulting peptide should be thoroughly characterized by multiple analytical techniques to ensure its identity and purity before being used in biological assays.

-

Comprehensive In Vivo Studies: Future animal studies should be conducted in multiple species and strains, including both sexes. A wide range of doses and routes of administration (including central administration, such as intracerebroventricular injection) should be investigated. Rigorous control of experimental conditions and detailed reporting of all methodological parameters are crucial.

-

Receptor Identification and Signaling Studies: Efforts should be directed towards identifying a specific receptor for pGlu-His-Gly-OH in the brain, particularly in hypothalamic regions known to regulate appetite. Subsequent studies should aim to elucidate the downstream signaling pathways activated upon receptor binding.

-

Human Studies: If reproducible anorexigenic effects are established in animal models, carefully designed and ethically approved studies in humans would be the ultimate step to determine the physiological relevance of pGlu-His-Gly-OH in appetite regulation.

Conclusion: From Controversy to Clarity

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and assay for activity of a proposed anorexogenic agent, L-pyroglutamyl-L-histidyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyrotropin-Releasing Hormone and Food Intake in Mammals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Central Effects of Thyroid Hormones on Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Experiments with a reported anorexigenic tripeptide: pyro-Glu-His-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

Pyroglutamyl-Histidyl-Glycine: An Endogenous Modulator of Colon Epithelial Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous tripeptide, Pyroglutamyl-histidyl-glycine (pGlu-His-Gly), a tissue-specific inhibitor of colon mitosis. The document delves into the molecular mechanisms underpinning its anti-proliferative effects, focusing on its interaction with a putative G protein-coupled receptor (GPCR) and the subsequent activation of the cyclic AMP (cAMP) signaling cascade. Detailed methodologies for the in vitro and in vivo investigation of pGlu-His-Gly are presented, including cell culture techniques, cell cycle analysis, and gene expression profiling. Furthermore, this guide explores the therapeutic potential of pGlu-His-Gly as a novel agent for the management of colorectal cancer, while also addressing the inherent challenges in the development of peptide-based therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of colon cancer biology and the exploration of innovative therapeutic strategies.

Introduction: The Discovery of an Endogenous Mitosis Inhibitor

The regulation of cell proliferation in the colonic epithelium is a complex process involving a delicate balance between stimulatory and inhibitory signals. Dysregulation of this equilibrium can lead to uncontrolled cell growth and the development of colorectal cancer. In the quest for endogenous molecules that maintain tissue homeostasis, the tripeptide this compound (pGlu-His-Gly or pEHG) was isolated from intestinal extracts and identified as a potent and tissue-specific inhibitor of colon mitosis.[1][2] Subsequent studies have confirmed its ability to selectively inhibit the proliferation of both normal colon epithelial cells and human colon carcinoma cells, positioning it as a molecule of significant interest for further investigation.[3][4]

Molecular Mechanism of Action: A GPCR-Mediated Pathway

The anti-mitotic activity of pGlu-His-Gly is initiated by its interaction with a putative G protein-coupled receptor (GPCR) on the surface of colon epithelial cells.[5] While the specific receptor has yet to be definitively identified, the structural similarity of pGlu-His-Gly to thyrotropin-releasing hormone (TRH) suggests a potential relationship with the TRH receptor family.[6]

The cAMP Signaling Cascade

Binding of pGlu-His-Gly to its receptor is proposed to activate a Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP is a critical event in the signaling cascade, leading to the activation of Protein Kinase A (PKA).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Early oncogene mRNA expression in HT-29 cells treated with the endogenous colon mitosis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The colon mitosis inhibitor this compound inhibits growth of non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic colon peptide pyroGlu-His-GlyOH inhibits growth of human colon carcinoma cells (HT-29) transplanted subcutaneously into athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide-Based Therapeutic Strategies in Colorectal Cancer: Emerging Horizons and Clinical Challenges | SAS Publisher [saspublishers.com]

An In-depth Technical Guide to the Structural Analysis of Pyroglutamyl-histidyl-glycine (pGlu-His-Gly)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Pyroglutamyl-histidyl-glycine (pGlu-His-Gly), an endogenous tripeptide, has garnered significant interest for its role as a tissue-specific inhibitor of colon epithelial cell proliferation.[1] Its potential as a therapeutic agent or a biomarker necessitates a thorough understanding of its three-dimensional structure and physicochemical properties. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of pGlu-His-Gly, offering field-proven insights into experimental design, execution, and data interpretation. We will delve into the foundational chemical and biological characteristics of this tripeptide, followed by detailed explorations of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, we will contextualize the structural data by examining its known signaling pathway, providing a holistic understanding for researchers in drug development and molecular biology.

Introduction: The Significance of pGlu-His-Gly

pGlu-His-Gly is a tripeptide with the sequence this compound. The N-terminal pyroglutamyl residue is a cyclic lactam formed from glutamic acid, which confers resistance to degradation by some peptidases. Its biological activity is primarily characterized by its antimitotic effect on colon epithelial cells, suggesting a role in the regulation of intestinal cell turnover.[2][3] Early research also explored its potential as an anorexigenic agent, although this has been disputed in subsequent studies.[1] The primary signaling mechanism appears to involve the activation of a G protein-coupled receptor (GPCR), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] A detailed structural understanding of pGlu-His-Gly is paramount for elucidating its mechanism of action, designing more potent and specific analogs, and developing robust analytical methods for its detection and quantification.

Physicochemical Properties of pGlu-His-Gly

A thorough characterization of the physicochemical properties of pGlu-His-Gly is the foundation for any structural analysis. These properties influence its solubility, stability, and behavior in various analytical systems.

| Property | Value | Source |

| Molecular Formula | C13H17N5O5 | [5][6] |

| Molecular Weight | 323.30 g/mol | [1][6] |

| IUPAC Name | 2-[[(2S)-3-(4H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid | [1] |

| Canonical SMILES | C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O | [5] |

| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)N--INVALID-LINK--C(=O)NCC(=O)O | [5] |

| InChI Key | VTKWFWXOVZIATL-NPPUSCPJSA-N | [5] |

| CAS Number | 69275-10-1 | [1][6] |

| Topological Polar Surface Area | 149 Ų | [6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 7 | [6] |

Methodologies for Structural Elucidation

The determination of the three-dimensional structure of pGlu-His-Gly relies on a combination of sophisticated analytical techniques. The choice of methodology is often guided by the specific research question, sample availability, and desired level of detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. For a tripeptide like pGlu-His-Gly, a suite of 1D and 2D NMR experiments can reveal through-bond and through-space atomic connectivity, leading to a complete structural assignment and conformational analysis.

-

Sample Preparation:

-

Dissolve a precisely weighed sample of high-purity pGlu-His-Gly (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM. The choice of solvent is critical; D₂O is often preferred for biological molecules, but DMSO-d₆ can be useful for observing exchangeable protons.

-

Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).

-

Adjust the pH of the sample with microliter additions of dilute DCl or NaOD to ensure consistency and to study pH-dependent conformational changes, particularly of the histidine imidazole ring.[7][8]

-

Transfer the solution to a high-quality NMR tube.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals. The aromatic protons of the histidine side chain and the α-protons of the amino acid residues are typically found in distinct regions of the spectrum.

-

-

2D NMR for Structural Assignment:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is essential for assigning protons within each amino acid residue's spin system.

-

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N). It is crucial for assigning the carbon and nitrogen backbone and side-chain resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and heteronuclei (typically 2-4 bonds). This is vital for establishing the peptide sequence by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by bonds. NOESY/ROESY data are the primary source of information for determining the three-dimensional conformation and folding of the peptide.

-

-

Data Processing and Interpretation:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Assign all proton, carbon, and nitrogen resonances by systematically analyzing the 2D correlation spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight of pGlu-His-Gly and for confirming its amino acid sequence through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

-

Sample Preparation:

-

Prepare a dilute solution of pGlu-His-Gly (typically 1-10 µM) in a solvent compatible with the ionization source, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Infusion and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system for separation from any impurities.

-

Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact protonated molecular ions [M+H]⁺.

-

-

Full Scan MS Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. For pGlu-His-Gly, the expected m/z for the singly protonated species [M+H]⁺ is approximately 324.13.

-

-

Tandem MS (MS/MS) for Sequencing:

-

Select the precursor ion ([M+H]⁺) in the first mass analyzer.

-

Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen). This process is known as Collision-Induced Dissociation (CID).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

The fragmentation of peptides typically occurs at the amide bonds, producing b- and y-type ions. The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for the determination of the peptide sequence.[9] While specific fragmentation patterns for pGlu-His-Gly are not extensively documented in the literature, the general principles of peptide fragmentation apply.[10][11][12][13]

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to identify the series of b- and y-ions.

-

Reconstruct the amino acid sequence based on the mass differences between the fragment ions. The presence of the pyroglutamyl residue will result in a characteristic mass for the N-terminal fragment.

-

Signaling Pathway of pGlu-His-Gly

Understanding the biological context of pGlu-His-Gly's structure is crucial. As mentioned, it is known to exert its antimitotic effects by modulating intracellular signaling cascades. The available evidence strongly suggests a pathway involving a Gs protein-coupled receptor.[4]

Proposed Signaling Cascade:

-

Receptor Binding: pGlu-His-Gly binds to a specific, yet currently unidentified, G protein-coupled receptor (GPCR) on the surface of colon epithelial cells.

-

G Protein Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, such as Protein Kinase A (PKA), which in turn phosphorylate various target proteins that ultimately regulate cell proliferation, leading to the observed antimitotic effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The colon mitosis inhibitor this compound inhibits growth of non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An endogenous colon mitosis inhibitor reduces proliferation of colon carcinoma cells (HT 29) in serum-restricted medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound | C13H17N5O5 | CID 122313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmrb.io [bmrb.io]

- 8. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

The Dawn of Endogenous Anorexia: A Technical Guide to the Early Discoveries of Urinary Anorexigenic Peptides

For researchers, scientists, and drug development professionals, this in-depth technical guide navigates the foundational studies that first unveiled the existence of anorexigenic peptides within urine. This document provides a detailed exploration of the core scientific principles, experimental methodologies, and the significance of these early discoveries, offering a robust framework for understanding the genesis of this critical area of metabolic research.

Section 1: The Genesis of a Concept - The Hunt for Humoral Factors in Appetite Regulation

The mid-20th century saw a burgeoning interest in the humoral control of physiological processes. While the roles of hormones in growth and metabolism were becoming increasingly clear, the regulation of appetite remained a complex and largely enigmatic field. The prevailing hypothesis was that circulating factors, messengers in the blood, informed the brain of the body's energetic state, thereby influencing the drive to eat. Early research primarily focused on metabolites like glucose and lipids. However, a pioneering group of scientists began to explore a more radical idea: that peptides, small chains of amino acids, could act as potent, yet undiscovered, modulators of appetite.

Urine, as a filtrate of blood, presented a logical, non-invasive source for screening these putative peptidic messengers. The rationale was simple yet elegant: if such a factor circulates in the blood to signal satiety, it would likely be filtered by the kidneys and excreted. This concept laid the groundwork for the first forays into the discovery of urinary anorexigenic peptides.

Section 2: The Trailblazing Peptides - Three Case Studies in Discovery and Characterization

A Glimpse from Anorexia Nervosa: The pyroGlu-His-GlyOH Peptide

One of the earliest accounts of a urinary anorexigenic peptide emerged from a somewhat unexpected source: the study of anorexia nervosa. In 1978, a team led by O. Trygstad at the University of Oslo published a landmark paper detailing the isolation of a tripeptide from the urine of patients with this eating disorder.[1] This peptide was found to induce significant food refusal and weight loss in mice.

Isolation and Purification Protocol:

The methodology employed by Trygstad and his colleagues, while rudimentary by modern standards, was a testament to the meticulous biochemical techniques of the era.

-

Urine Collection and Initial Processing: Urine samples were collected from patients diagnosed with anorexia nervosa. The initial step involved the precipitation of peptides from the urine.

-

Gel Filtration Chromatography: The crude peptide precipitate was then subjected to gel filtration chromatography using a Sephadex G-25 column.[1] This technique separates molecules based on their size, with larger molecules eluting first. The anorexigenic activity was found in a specific fraction corresponding to small peptides.

Bioassay for Anorexigenic Activity:

The anorexigenic properties of the purified peptide were assessed in mice. Daily injections of the peptide led to a marked reduction in food consumption and a significant decrease in body weight. This was a crucial demonstration that a substance isolated from human urine could directly impact feeding behavior in an animal model.

Structural Elucidation:

Through further characterization, the anorexigenic factor was identified as the tripeptide pyroglutamyl-histidyl-glycine (pyroGlu-His-GlyOH). This discovery, though not leading directly to a therapeutic agent, was a pivotal proof-of-concept that specific peptides in urine could possess potent appetite-regulating properties.

A Serendipitous Finding from the Gut: Uroguanylin

The discovery of uroguanylin was a fascinating example of scientific serendipity. Researchers were initially investigating the mechanisms of bacterial-induced diarrhea and the role of the heat-stable enterotoxin (STa) produced by E. coli. This toxin was known to activate intestinal guanylate cyclase, leading to fluid secretion. The search for an endogenous ligand for this receptor led to the isolation of guanylin from the intestine. In 1993, a second, related peptide was isolated from opossum urine by a team including Mark G. Currie and Leonard R. Forte, and was aptly named "uroguanylin."[2][3][4]

Isolation from Urine:

The initial isolation of uroguanylin from opossum urine was a multi-step process that relied on a combination of chromatographic techniques.

Experimental Workflow: Isolation of Uroguanylin from Opossum Urine

Caption: Workflow for the isolation and characterization of uroguanylin.

Mechanism of Action and Anorexigenic Effects:

Uroguanylin, like guanylin, was found to be an endogenous ligand for the guanylate cyclase C (GC-C) receptor. While its primary role was initially thought to be in regulating intestinal fluid and electrolyte balance, subsequent research revealed a crucial role in appetite regulation. It was discovered that prouroguanylin, the inactive precursor, is secreted by the gut in response to nutrient intake. This prohormone travels to the hypothalamus in the brain where it is converted to active uroguanylin. Uroguanylin then binds to GC-C receptors on hypothalamic neurons, triggering a signaling cascade that results in a feeling of satiety and a reduction in food intake.